molecular formula C17H15Cl2NO4S2 B2389276 2,4-dichloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide CAS No. 2034483-67-3

2,4-dichloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide

Cat. No. B2389276
CAS RN: 2034483-67-3
M. Wt: 432.33
InChI Key: ZUULCHQQDKAACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H15Cl2NO4S2 and its molecular weight is 432.33. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optical Properties

Sulfonamide derivatives have been explored for their synthesis methods and optical properties. For instance, sulfonamide compounds synthesized through reactions involving thiophene derivatives have demonstrated moderate to high fluorescence quantum yields, suggesting their utility in materials science, particularly in developing fluorescent materials and dyes for various applications, including invisible inks and bioimaging (Bogza et al., 2018).

Polymeric Materials Functionalization

Sulfonamide-based polymers, such as Poly(N-tosyl-ethylene imine-alt-ethylene sulfide), exhibit high solubility in common organic solvents and possess unique thermal properties, indicating their potential use in the functionalization of polymeric materials for various industrial applications (Hori et al., 2011).

Anticancer and DNA Interaction Studies

Certain sulfonamide derivatives have been studied for their anticancer activities and interactions with DNA. These compounds can bind to DNA, induce DNA cleavage, and exhibit genotoxicity, pointing towards their potential application in cancer therapy. Their biological activities against various cancer cell lines have been evaluated, with some compounds showing effectiveness in inducing cell death mainly by apoptosis (González-Álvarez et al., 2013).

Antimicrobial and Antioxidant Activities

Sulfonamide derivatives have also demonstrated antimicrobial and antioxidant activities. These activities highlight their potential in developing new therapeutic agents against microbial infections and oxidative stress-related diseases (Sokmen et al., 2014).

Enzyme Inhibition for Therapeutic Applications

The inhibitory effects of sulfonamide derivatives on various enzymes, including carbonic anhydrases, have been explored for therapeutic applications. These studies suggest potential roles in treating conditions related to enzyme dysregulation, such as glaucoma, epilepsy, and certain types of cancer (Purushotham & Poojary, 2018).

properties

IUPAC Name

2,4-dichloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4S2/c1-11-7-15(14(19)8-13(11)18)26(22,23)20-10-17(21,12-4-6-25-9-12)16-3-2-5-24-16/h2-9,20-21H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUULCHQQDKAACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.